tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid
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Overview
Description
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid is an organic compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro ring. This compound is often used in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid can be synthesized through a multi-step process involving the following steps:
Formation of the Spirocyclic Core: The synthesis begins with the formation of the spirocyclic core by reacting a suitable ketone with a diamine under acidic conditions. This step involves the formation of a spirocyclic intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate with oxalic acid in a suitable solvent such as ethanol. This step results in the formation of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1).
Industrial Production Methods
Industrial production of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) typically involves large-scale synthesis using the same synthetic routes described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, coatings, and plastic additives.
Mechanism of Action
The mechanism of action of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate oxalate(2:1) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate(2:1)
- tert-Butyl 4,7-diazaspiro[4.4]nonane-4-carboxylate
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride
Uniqueness
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid is unique due to its specific spirocyclic structure and the presence of the oxalate salt. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and scientific research.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYLKYZYHBIATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2.CC(C)(C)OC(=O)N1CCCC12CCNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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